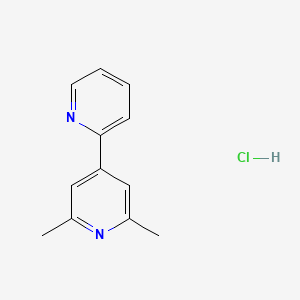
N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has shown potential as a treatment for various types of cancer.
Wirkmechanismus
N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is important for the survival and proliferation of cancer cells, and by inhibiting BTK, this compound can block this pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine as a research tool is its specificity for BTK, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. This makes it a useful tool for studying the role of BTK in cancer biology. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential directions for future research on N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine. One area of interest is the development of more potent analogs of this compound that could be used in the treatment of cancer. Another area of interest is the investigation of the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, the combination of this compound with other cancer treatments could be explored to determine whether this could enhance the therapeutic efficacy of these treatments.
Synthesemethoden
N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine is synthesized through a multi-step process that involves the reaction of various reagents with each other. The first step involves the reaction of 4,5,6,7-tetrahydro-1-benzothien-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-phenylpiperidine to form the corresponding acid amide. The final step involves the reaction of the acid amide with 4-methoxybenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine has been shown to be effective in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
(3-anilinopiperidin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-20(18-14-24-19-11-5-4-10-17(18)19)22-12-6-9-16(13-22)21-15-7-2-1-3-8-15/h1-3,7-8,14,16,21H,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQOZBUVWVSOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)N3CCCC(C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B6119573.png)
![N-[3-(4-chlorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B6119588.png)

![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6119593.png)

![7-(2,2-dimethylpropyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6119601.png)
![7-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119605.png)
![[({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid](/img/structure/B6119613.png)
![2-(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B6119618.png)
![1-(4-bromobenzoyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6119623.png)
![4-fluoro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B6119624.png)
![N,1-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)cyclohexanecarboxamide](/img/structure/B6119629.png)
![4-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6119634.png)
![10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B6119642.png)
